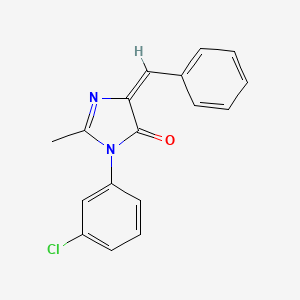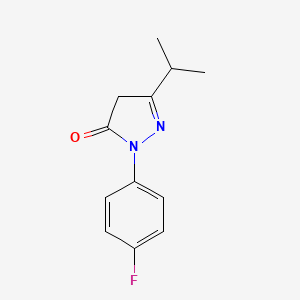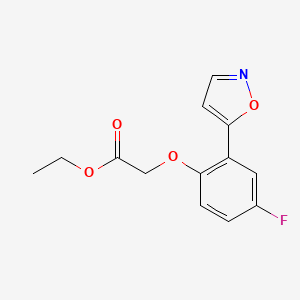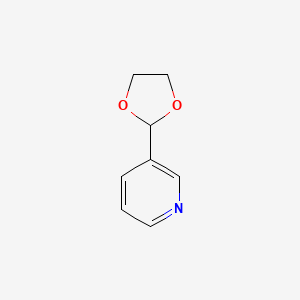
4-(4-Formylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formylphenyl)-2-methylphenol (95%) is a chemical compound with the molecular formula C9H10O2. It is an aromatic compound with an aldehyde group as its functional group. The compound is colorless and has a faint odor. It is also known as 4-formyl-2-methylphenol and is used in various scientific applications.
Applications De Recherche Scientifique
4-(4-Formylphenyl)-2-methylphenol (95%) has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis. It can be used to synthesize a variety of compounds such as 4-formyl-2-methylphenol-2-sulfonate, 4-formyl-2-methylphenol-3-sulfonate, and 4-formyl-2-methylphenol-4-sulfonate. It can also be used in the synthesis of a variety of pharmaceuticals and other compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Formylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that the aldehyde group in the molecule is responsible for its reactivity. The aldehyde group can react with other molecules to form new compounds. Additionally, the aromatic nature of the molecule may also contribute to its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Formylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed that the aldehyde group in the molecule may be responsible for some of its effects. The aldehyde group may react with other molecules in the body to form new compounds. Additionally, the aromatic nature of the molecule may also contribute to its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Formylphenyl)-2-methylphenol (95%) has several advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively easy to synthesize using a variety of methods. Additionally, it has a wide range of applications in organic synthesis. However, one limitation of using this compound is that its mechanism of action is not well understood. Additionally, its biochemical and physiological effects are not well understood.
Orientations Futures
There are a variety of future directions for research on 4-(4-Formylphenyl)-2-methylphenol (95%). One potential future direction is to further investigate the mechanism of action of this compound. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, further research could be conducted to develop new methods for synthesizing this compound.
Méthodes De Synthèse
4-(4-Formylphenyl)-2-methylphenol (95%) can be synthesized using a variety of methods. One method involves reacting 4-formylphenol with 2-methylphenol in the presence of a catalyst such as zinc chloride. The reaction of these two compounds produces the desired product in good yields. Another method involves reacting 4-formylphenol with 2-methylphenol in the presence of a base such as potassium hydroxide. This reaction also produces the desired product in good yields.
Propriétés
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNMOLEIZSKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655316 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1164120-78-8 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)


![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)



